2-Bromo-7-chloroquinazolin-4-amine
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Overview
Description
2-Bromo-7-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 4-aminobenzonitrile with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
2-Bromo-7-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloroquinazoline
- 7-Bromo-2-chloroquinazoline
- 4-Aminoquinazoline
Uniqueness
2-Bromo-7-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both bromo and chloro groups at specific positions on the quinazoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5BrClN3 |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
2-bromo-7-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) |
InChI Key |
FFOOUHRGKNXDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Br |
Origin of Product |
United States |
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